Superior Reducing Power: F420 Redox Potential Compared to NAD(P)H
Coenzyme F420 provides a significantly stronger thermodynamic driving force for reduction reactions than its common alternatives, NADH and NADPH. This is a primary driver for its selection in demanding reductive biocatalysis. As reported for the F420-dependent thioredoxin reductase (DFTR) from *Methanocaldococcus jannaschii*, reduced coenzyme F420 (F420H2) exhibits a midpoint redox potential (E′₀) of -360 mV, whereas the E′₀ for NAD(P)H is -320 mV [1]. This 40 mV difference is thermodynamically substantial, enabling F420 to reduce substrates that NAD(P)H cannot, a key advantage in both natural and engineered systems [2].
| Evidence Dimension | Midpoint Redox Potential (E′₀) |
|---|---|
| Target Compound Data | -360 mV |
| Comparator Or Baseline | NAD(P)H at -320 mV |
| Quantified Difference | F420 is 40 mV more negative, conferring stronger reducing power |
| Conditions | Reported for F420-dependent thioredoxin reductase (DFTR) from *Methanocaldococcus jannaschii*; pH not explicitly stated but typical for biological redox measurements [1] |
Why This Matters
This lower redox potential means F420-dependent enzymes can catalyze reactions that are thermodynamically uphill or inaccessible for NAD(P)H-dependent enzymes, making F420 essential for specific biotransformations.
- [1] Susanti D, Loganathan U, Mukhopadhyay B. A Novel F420-dependent Thioredoxin Reductase Gated by Low Potential FAD: A Tool for Redox Regulation in an Anaerobe. *J Biol Chem*. 2016;291(44):23084-23100. View Source
- [2] Greening C, Ahmed FH, Mohamed AE, et al. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions. *Microbiol Mol Biol Rev*. 2016;80(2):451-493. View Source
